Diminazene(2+)

Description

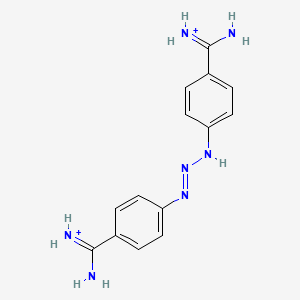

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H17N7+2 |

|---|---|

Molecular Weight |

283.33 g/mol |

IUPAC Name |

[amino-[4-[[4-[amino(azaniumylidene)methyl]anilino]diazenyl]phenyl]methylidene]azanium |

InChI |

InChI=1S/C14H15N7/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H3,15,16)(H3,17,18)(H,19,20)/p+2 |

InChI Key |

XNYZHCFCZNMTFY-UHFFFAOYSA-P |

Canonical SMILES |

C1=CC(=CC=C1C(=[NH2+])N)NN=NC2=CC=C(C=C2)C(=[NH2+])N |

Origin of Product |

United States |

Historical Trajectories of Diminazene 2+ Research

The journey of Diminazene(2+) in the scientific realm began in the mid-20th century. First described in 1955, it was developed primarily as a therapeutic agent to combat trypanosomiasis, a parasitic disease affecting livestock. researchgate.netnih.govebi.ac.ukasm.org The initial research focus was, therefore, heavily centered on its efficacy against various species of the Trypanosoma parasite. researchgate.netnih.gov

The chemical structure of Diminazene (B1218545), an aromatic diamidine, was a key area of early investigation. researchgate.netrsdjournal.orgekb.eg It is characterized by two amidinophenyl groups linked by a triazene (B1217601) bridge. researchgate.netrsdjournal.orgekb.eg Early studies aimed to elucidate the structure-activity relationship, seeking to understand how its chemical composition contributed to its trypanocidal effects. These foundational investigations laid the groundwork for its widespread use in veterinary medicine. researchgate.netrsdjournal.org

The primary formulation, Diminazene aceturate, was developed to enhance the stability and therapeutic index of the compound. researchgate.net Research during this period also explored its pharmacokinetic properties, including its distribution, metabolism, and excretion in various animal models. fao.org These studies were crucial for establishing its application in treating animal trypanosomiasis and babesiosis. inchem.orgfao.org

Evolution of Research Perspectives on Diminazene 2+ Biological Activities

Molecular Binding Interactions

Diminazene, an aromatic diamidine, exhibits complex molecular interactions that are fundamental to its biological activities. Its mechanisms of action are primarily rooted in its ability to bind to various biological macromolecules, including nucleic acids and proteins, thereby modulating their functions.

Diminazene is well-documented as a nucleic acid binding agent. nih.gov Historically known as a classic minor groove binder for duplex DNA, recent research has unveiled a more complex and potent interaction with non-canonical DNA structures like G-quadruplexes. researchgate.netrsc.org The amidine groups present on the Diminazene molecule are critical for these binding activities. nih.govrsc.org

Diminazene binds to the minor groove of duplex DNA, showing a preference for Adenine-Thymine (AT)-rich sequences. nih.govsemanticscholar.org Structural analyses of similar diamidines complexed with DNA reveal that these molecules fit snugly within the minor groove. nih.gov The binding is stabilized by hydrogen bonds formed between the compound's amidine groups and the adenine-N3 or thymine-O2 acceptor groups located on the floor of the groove. nih.gov This interaction is also influenced by the compound's curvature, which is crucial for effective complex formation. nih.gov

The binding of Diminazene to duplex DNA has a stabilizing effect on the DNA structure. mdpi.comnist.gov Studies using electrochemical microdevices to perform melting-curve analysis on 12-mer DNA duplexes demonstrated that the presence of Diminazene aceturate increases the melting temperature (Tm) of the duplex, confirming its stabilizing ability. mdpi.comnist.gov While traditionally viewed as a selective AT-rich duplex binder, comparative studies have shown its binding affinity is significantly higher for other nucleic acid structures. researchgate.netrsc.org

G-quadruplexes are four-stranded nucleic acid structures that can form in guanine-rich sequences, such as those found in human telomeres and oncogene promoter regions, making them attractive targets in drug discovery. researchgate.netresearchgate.net Diminazene (also referred to as Berenil) has been identified as a potent G-quadruplex (G4) binder. researchgate.netresearchgate.net Biophysical studies utilizing methods such as Isothermal Titration Calorimetry (ITC), UV, and NMR have demonstrated that Diminazene binds to several G-quadruplex structures with dissociation constants (Kd) in the low nanomolar range (~1 nM). nih.govresearchgate.netrsc.org This binding affinity is approximately 1000-fold tighter than its affinity for AT-rich duplex DNA. nih.govresearchgate.netrsc.org

The interaction is selective for certain G-quadruplex topologies; for instance, Diminazene shows a higher affinity for G-quadruplexes from the c-myc and bcl-2 oncogene promoters compared to the human telomeric G-quadruplex (hTel22). rsc.org The thermodynamic profile of this binding varies with the G-quadruplex structure. For parallel G-quadruplexes like those in c-MYC, the highest affinity binding is typically driven by enthalpy, whereas binding to other sites is often entropy-driven. researchgate.net Structure-activity relationship studies have confirmed that, similar to duplex DNA binding, the two amidine groups on the Diminazene scaffold are crucial for high-affinity G-quadruplex recognition. nih.govrsc.org

Table 1: Thermodynamic Parameters for Diminazene Binding to G-Quadruplex DNA This table presents data from Isothermal Titration Calorimetry (ITC) experiments, detailing the dissociation constants (Kd) for Diminazene's interaction with various G-quadruplex structures.

| G-Quadruplex | Dissociation Constant (Kd) | Reference |

|---|---|---|

| bcl-2 | ~1 nM | rsc.org |

| c-myc | ~1 nM | rsc.org |

| c-kit1 | Qualitative binding observed | rsc.org |

| hTel22 (in K+ buffer) | Weaker affinity compared to bcl-2/c-myc | rsc.org |

Topoisomerases are essential enzymes that manage DNA topology during processes like replication and transcription. nih.gov Diminazene interferes with the function of these enzymes, particularly topoisomerase II. semanticscholar.orgresearchgate.net The mechanism appears to be indirect; by binding to the minor groove of DNA, Diminazene occupies the site, which prevents topoisomerase II from interacting with its DNA substrate. semanticscholar.org This interference is especially noted in the context of kinetoplast DNA (kDNA). semanticscholar.orgresearchgate.net Studies on other minor groove-binding agents like DAPI and Hoechst 33258 show that they can inhibit topoisomerase II-catalyzed reactions such as the relaxation of supercoiled DNA and the decatenation of kDNA, providing a model for Diminazene's inhibitory action. doi.org Diarylamidines, the class of compounds Diminazene belongs to, have been shown to bind to mitochondrial topoisomerase II. researchgate.net

A primary mechanism of Diminazene's antitrypanosomal activity is its interference with kinetoplast DNA (kDNA), the unique mitochondrial genome of kinetoplastid parasites like Trypanosoma. nih.govmedchemexpress.commedchemexpress.com Diminazene primarily binds to the kDNA, which is rich in AT sequences, and disrupts its replication and maintenance. semanticscholar.orgmedchemexpress.com This interaction leads to the loss of kDNA, a phenomenon confirmed in studies where exposure of Trypanosoma brucei to diamidines, including Diminazene, invariably resulted in the disappearance of the kinetoplast. nih.gov The binding of Diminazene to the minor groove of kDNA is thought to block the action of mitochondrial topoisomerase II, which is necessary for the decatenation and replication of the kDNA minicircles. researchgate.net This selective interference with kDNA replication ultimately inhibits parasite proliferation. researchgate.net

Beyond its interactions with nucleic acids, Diminazene has been identified as a modulator of key enzymes and receptors in mammalian systems, particularly within the renin-angiotensin system (RAS).

Research has characterized Diminazene aceturate as a putative activator of angiotensin-converting enzyme 2 (ACE2) and an antagonist of the angiotensin type 1 receptor (AT₁R). nih.govnih.govvu.edu.au The AT₁R antagonism is attributed to the chemical structure of Diminazene, which possesses a negatively charged triazene (B1217601) segment that is homologous to the tetrazole group found in angiotensin receptor blockers (ARBs). nih.govnih.govresearchgate.net As an AT₁R antagonist, it can block the vasoconstrictive effects of Angiotensin II. vu.edu.au

Simultaneously, Diminazene activates ACE2. nih.govnih.gov ACE2 is a critical enzyme that counterbalances the effects of Angiotensin II by converting it to the heptapeptide (B1575542) Angiotensin-(1–7). nih.govresearchgate.net Angiotensin-(1–7) promotes vasodilation and has cardioprotective effects. nih.gov The activation of ACE2 by Diminazene has been shown to increase levels of these protective peptides. nih.gov This dual action—blocking the AT₁R and activating ACE2—positions Diminazene as a unique modulator of the RAS. nih.gov Its ability to interact with the spike protein/ACE2 complex has also been investigated through in silico studies. vu.edu.au

Angiotensin Type 1 Receptor (AT1R) Antagonism

Cellular Signaling Pathway Interventions

Diminazene's influence extends to intracellular signaling pathways that are fundamental to cellular responses, particularly those involved in inflammation. It modulates key phosphorylation events within the MAPK, STAT, and NF-κB signaling cascades.

Diminazene has been shown to significantly down-regulate the phosphorylation of key Mitogen-Activated Protein Kinases (MAPKs). nih.govnih.gov The MAPK pathways are crucial signaling cascades that translate extracellular stimuli into cellular responses, including the production of inflammatory mediators. arvojournals.org Studies have demonstrated that Diminazene treatment inhibits the phosphorylation of several MAPKs, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinases (JNK). nih.gov This inhibitory effect on MAPK phosphorylation is a key mechanism behind Diminazene's anti-inflammatory properties, as these kinases are upstream activators of transcription factors that drive the expression of pro-inflammatory genes. arvojournals.orgnih.gov For example, in human retinal pigment epithelium cells, Diminazene's protective effect against lipopolysaccharide (LPS)-induced inflammation was mediated by inhibiting the p38 MAPK, ERK1/2, and JNK pathways. nih.gov

The Signal Transducer and Activator of Transcription (STAT) family of proteins are transcription factors that play a critical role in cytokine signaling. Diminazene exerts a modulatory effect on the phosphorylation of STAT proteins. nih.govnih.gov Specifically, research shows that Diminazene treatment leads to a significant down-regulation in the phosphorylation of STAT1 and STAT3. nih.gov These two STAT proteins are typically involved in mediating pro-inflammatory responses. nih.gov Conversely, the same studies reported an up-regulation in the phosphorylation of STAT5, which can be associated with negative regulation of innate immune responses. nih.gov This differential modulation of STAT protein phosphorylation highlights a nuanced immunomodulatory role for Diminazene, where it selectively suppresses pro-inflammatory signaling while potentially enhancing regulatory pathways. nih.gov

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory cytokines and is a central mediator of inflammatory responses. arvojournals.orgwikipedia.org The p65 subunit (also known as RelA) is a key component of the canonical NF-κB pathway. nih.gov Diminazene has been found to inhibit the activity of the NF-κB p65 subunit. nih.govnih.gov This inhibition occurs downstream of the MAPK and STAT pathways. arvojournals.orgresearchgate.net By down-regulating the phosphorylation of MAPKs and STATs, Diminazene effectively prevents the activation and subsequent nuclear translocation of the p65 subunit. nih.govresearchgate.net This blockade of NF-κB p65 activity is a crucial endpoint of Diminazene's anti-inflammatory signaling intervention, leading to a marked reduction in the production of pro-inflammatory cytokines like IL-6, IL-12, and TNF-α. nih.govresearchgate.net

Acid-Sensitive Ion Channel (ASIC) Modulatory Research

Diminazene is a potent, non-selective inhibitor of Acid-Sensing Ion Channels (ASICs), which are neuronal receptors for extracellular protons involved in pain perception and neuronal disorders. nih.govresearchgate.netmdpi.com Research indicates that diminazene interacts with several ASIC subtypes, including ASIC1a, ASIC1b, ASIC2a, and ASIC3.

Studies using voltage-clamp electrophysiology on Xenopus oocytes expressing rat ASIC subtypes have demonstrated that diminazene inhibits these channels in a non-selective manner. nih.gov It functions as an open-channel blocker, meaning it binds within the ion pore while the channel is in its open state. nih.govresearchgate.net This mechanism is supported by the voltage-dependent nature of the inhibition, similar to the known ASIC pore blocker amiloride. nih.govnih.gov The inhibitory potency of diminazene shows some subtype preference, with a proposed order of ASIC1b > ASIC3 > ASIC2a ≥ ASIC1a. mdpi.com

Further investigations into its effect on ASIC1a, a key subunit in the central nervous system, revealed that diminazene's blockade is slow, leading to an apparent acceleration of the channel's desensitization. researchgate.netnih.gov This slow-block mechanism initially led to an underestimation of its potency. nih.gov Molecular docking and site-directed mutagenesis studies have identified a binding site for diminazene within the ion pore of ASIC1a. researchgate.netnih.gov Specifically, mutations at positions Glu79 and Glu416 in the lower palm domain of ASIC1a have been shown to reduce the apparent affinity for diminazene, suggesting these residues are crucial for its inhibitory action. plos.org Additionally, a mutation at Gly438 within the ion conduction pathway significantly decreased diminazene's inhibitory concentration (IC50) and removed the voltage dependence of the block, further confirming its action as a pore blocker. plos.org

The IC50 values for diminazene's inhibition of various ASIC subtypes have been determined in different experimental setups. For instance, in Xenopus oocytes expressing rat ASICs, the IC50 values were in the nanomolar range. xenbase.orguq.edu.au In contrast, studies on native ASIC currents in cultured mouse dorsal root ganglion (DRG) neurons reported a higher IC50 in the micromolar range. frontiersin.org

Table 1: Inhibitory Concentrations (IC50) of Diminazene on ASIC Subtypes

| ASIC Subtype | IC50 Value | Experimental System |

|---|---|---|

| rASIC1a | ~320 nM | Xenopus oocytes |

| rASIC1b | 202 nM | Xenopus oocytes |

| rASIC2a | 864 nM | Xenopus oocytes |

| rASIC3 | ~320 nM | Xenopus oocytes |

| mASIC1a | 0.3 µM | Xenopus oocytes |

This table presents IC50 values of diminazene for different ASIC subtypes as reported in various studies. Note the differences in concentrations and experimental systems.

Other Identified Molecular Targets

Beyond its effects on ASICs, diminazene has been identified to interact with several other proteins. drugbank.comnih.govrcsb.org

Diminazene is known to be a target of the HTH-type transcriptional regulator QacR. drugbank.comnih.govrcsb.org QacR is a transcriptional repressor of the qacA gene, which encodes a multidrug efflux pump. gu.se QacR binds to a specific operator sequence, and this binding is reversed by various cationic lipophilic compounds, leading to the induction of qacA expression. drugbank.comgu.se The interaction with diminazene suggests a role in the regulation of multidrug resistance mechanisms. drugbank.com

Diminazene has been shown to be an inhibitor of Trypsin-1. drugbank.comnih.govrcsb.org Studies investigating small molecule inhibitors of mesotrypsin, a type of trypsin, identified diminazene as a competitive inhibitor with a Ki (inhibition constant) of 3.6 µM. osti.gov While it binds to mesotrypsin, it exhibits limited selectivity among different trypsin isoforms. osti.gov X-ray crystallography has shown that diminazene can adopt multiple conformations within the active site of bovine trypsin. osti.gov

Diminazene also targets Amiloride-sensitive amine oxidase [copper-containing], also known as diamine oxidase (DAO). drugbank.comnih.govrcsb.org This enzyme is responsible for the oxidative deamination of various biogenic amines, including histamine. researchgate.net Structural studies of human DAO in complex with diminazene (referred to as berenil (B12357598) in the study) have revealed that it binds noncovalently in the active-site channel. researchgate.net This binding is thought to be stabilized by an interaction with a conserved aspartic acid residue, which is believed to be responsible for the enzyme's specificity for diamines. researchgate.net

Mitochondrial Peroxiredoxin-5 is another identified molecular target of diminazene. drugbank.comnih.govrcsb.org Peroxiredoxins are a family of antioxidant enzymes that play a role in cell protection against oxidative stress by detoxifying peroxides. drugbank.com The specific nature and consequences of the interaction between diminazene and mitochondrial Peroxiredoxin-5 are still under investigation.

Recent research has indicated that diminazene aceturate (DIZE) interacts with β2 integrin. researchgate.netnih.gov In a study investigating the inflammatory response induced by the SARS-CoV-2 spike protein, DIZE was found to attenuate leukocyte migration, rolling, and adhesion. nih.gov Computational studies supported these findings, showing a molecular interaction between DIZE and β2 integrin. researchgate.netnih.gov β2 integrins are crucial for leukocyte adhesion and migration, and this interaction suggests a potential anti-inflammatory mechanism of action for diminazene. uni-muenchen.de

Phosphoinositide 3-kinase (PI3K)

Parasite-Specific Biochemical Pathway Disruption

The primary therapeutic efficacy of Diminazene(2+) stems from its ability to disrupt essential biochemical pathways within parasites, leading to their inhibition or death.

Many parasitic protozoa are heavily dependent on the aerobic glycolysis of host glucose for their energy requirements. researchgate.net The anti-parasitic effect of Diminazene(2+) is linked to its ability to interfere with this critical metabolic process. researchgate.netnih.gov By disrupting aerobic glycolysis, the compound effectively cuts off the parasite's primary energy supply, which is essential for its survival and reproduction. nih.govnih.gov

Research into resistance mechanisms has provided further insight into this interaction. A study comparing a diminazene aceturate (DA)-resistant Babesia gibsoni isolate with the wild-type showed significant differences in key metabolites, although the specific activity of glycolysis pathway enzymes measured was not altered.

| Analyte/Enzyme | Finding in DA-Resistant Isolate vs. Wild-Type | Significance |

|---|---|---|

| Intracellular ATP Concentration | Higher | Significant |

| Intracellular Glucose Concentration | Higher | Significant |

| Lactate Concentration | No Difference | Not Significant |

| Pyruvate Concentration | No Difference | Not Significant |

| Lactate Dehydrogenase Activity | No Difference | Not Significant |

| Pyruvate Kinase Activity | No Difference | Not Significant |

Data derived from a study on diminazene aceturate-resistant Babesia gibsoni. oup.com

These findings indicate that while diminazene targets parasite energy metabolism, resistant isolates may develop compensatory mechanisms to maintain higher energy levels. oup.com

A primary mechanism of Diminazene(2+) is the selective blockage of DNA synthesis and replication in parasites. nih.gov The compound acts as an anti-trypanosomal agent by binding to AT-rich (Adenine-Thymine) regions of nucleic acid duplexes. nih.gov This binding occurs within the minor groove of the DNA double helix. nih.gov

This interaction is particularly effective against the kinetoplast DNA (kDNA) found in the mitochondria of trypanosomes. mdpi.com Research shows that therapeutically relevant concentrations of diminazene promote the linearization of kDNA minicircles. mdpi.com This effect is characteristic of type II topoisomerase inhibitors. The drug appears to selectively inhibit the mitochondrial type II topoisomerase, leading to double-stranded breaks in the kDNA. This action disrupts the structure and replication of the parasite's mitochondrial DNA, ultimately causing the disappearance of the kinetoplast and preventing the parasite from dividing and reproducing. nih.govmdpi.com

Pharmacokinetic and Metabolic Research of Diminazene 2+ in Animal Models

Absorption and Distribution Dynamics

The absorption and distribution of Diminazene(2+) exhibit considerable variability across different animal species and are influenced by the health status of the animal.

Plasma Concentration Profiles Across Species

Following administration, Diminazene(2+) is rapidly absorbed, leading to detectable plasma concentrations within a short period. However, the peak plasma concentration (Cmax) and the time to reach it (Tmax) vary among species.

In cattle , intramuscular injection results in a peak plasma concentration ranging from 3.24 to 6.0 µg/mL, typically reached within 30 to 50 minutes. up.ac.zafao.org Studies have shown that the plasma concentration of Diminazene(2+) in cattle follows a two-compartment model, with a slow elimination phase. up.ac.za In goats and sheep , intramuscular administration leads to rapid absorption, with peak plasma concentrations of 7.00 µg/mL and 8.11 µg/mL achieved at 0.92 and 1.12 hours, respectively. nih.gov The drug can be detected in the plasma of both species for more than four days. nih.gov

Research in dogs has revealed a large inter-individual variation in Diminazene(2+) pharmacokinetics. up.ac.za After intramuscular administration, a Cmax of 1849 ± 268.7 ng/mL is reached at a Tmax of 20 minutes. up.ac.zaresearchgate.net The plasma concentration profile in dogs is characterized by a rapid distribution phase followed by a slower elimination phase. up.ac.zaresearchgate.net In rabbits , intramuscular injection produced maximum blood levels of 1.3 µg/ml at 15 minutes. inchem.org

The binding of Diminazene(2+) to plasma proteins also varies. In dairy goats, 60-90% of the drug is bound to plasma proteins. josvasmouau.com In cattle, in vitro studies have shown that Diminazene(2+) binds to bovine plasma albumin to the extent of 38.01–91.10%. up.ac.za

Interactive Data Table: Peak Plasma Concentrations of Diminazene(2+) in Various Animal Species

| Species | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) |

|---|---|---|

| Cattle | 3.24 - 6.0 µg/mL | 30 - 50 minutes |

| Goats | 7.00 µg/mL | 0.92 hours |

| Sheep | 6.3 - 8.11 µg/mL | 20 - 45 minutes / 1.12 hours |

| Dogs | 1849 ± 268.7 ng/mL | 20 minutes |

| Rabbits | 1.3 µg/mL | 15 minutes |

Tissue Distribution and Sequestration Patterns

Diminazene(2+) distributes to various tissues and organs after absorption, with notable sequestration in specific sites. The highest concentrations are consistently found in the liver and kidneys across different species. typeset.ionih.govresearchgate.net

In dogs , the highest concentrations of Diminazene(2+) are found in the kidneys and liver, with low concentrations detected in the brain. up.ac.zatypeset.io The drug has been shown to persist in tissues for more than 10 days. up.ac.zatypeset.io Studies suggest that Diminazene(2+) is rapidly distributed and sequestered into the liver, followed by a slower redistribution to peripheral tissues. researchgate.netaosis.co.za

In cattle , residue studies have also identified the liver and kidney as the primary sites of accumulation. inchem.org For instance, 7 days after dosing, residue levels were highest in the liver and kidney, with significantly lower levels in skeletal muscle and fat. inchem.orgfao.org This pattern of distribution, with high concentrations in excretory organs, is a common finding. researchgate.net

Similarly, in rabbits , the highest tissue levels at 7 days post-injection were in the liver, followed by the kidney and brain. inchem.org In goats , the liver and kidney also record the highest concentrations of the drug. researchgate.net

Influence of Disease States on Distribution

The presence of disease, particularly trypanosomiasis, can significantly alter the pharmacokinetic profile of Diminazene(2+).

In dogs infected with Trypanosoma brucei brucei, higher plasma concentrations of Diminazene(2+) were observed compared to healthy dogs. up.ac.zajosvasmouau.comtypeset.io Conversely, tissue concentrations were generally higher in healthy dogs, with the exception of the brain. nih.gov The distribution half-life of the drug was significantly decreased in infected dogs, suggesting a more rapid distribution. typeset.ionih.gov The total body clearance of Diminazene(2+) is markedly retarded in infected dogs. nih.gov

In rats infected with Trypanosoma brucei brucei, the concentration of Diminazene(2+) was significantly higher in the organs of infected animals compared to non-infected ones. typeset.io

Elimination and Biotransformation Pathways

The body eliminates Diminazene(2+) through various routes, and the compound undergoes some metabolic changes before excretion.

Excretion Routes (Urine and Feces)

The primary route of excretion for Diminazene(2+) is through the urine. fao.org In cattle , studies using radiolabeled diminazene (B1218545) showed that significantly more of the compound is eliminated in the urine compared to the feces. fao.org By day 20 after administration, over 80% of the dose had been eliminated, with a biphasic process observed for both urine and feces. fao.org In one study with calves, approximately 65% of the administered dose was eliminated in the urine within 24 hours. nih.gov Another study reported that by day 7, 47% of the dose was excreted in the urine and 7.1% in the feces. inchem.org

In rabbits , by 7 days post-injection, 40-50% of the dose had been excreted in the urine and 8-20% in the feces, with the latter indicating some level of biliary excretion. inchem.org In a study involving rats that were fed liver from a calf previously dosed with Diminazene(2+), a large proportion of the dose was eliminated in both the urine (21-33%) and feces (37-48%). inchem.org

Identification of Metabolites

Diminazene(2+) undergoes limited biotransformation, with the parent compound being the major component found in urine. However, some metabolites have been identified.

In cattle , two metabolites were detected in the urine: p-aminobenzamidine, which accounted for 22% of the radioactivity, and p-aminobenzamide, which accounted for 4%. inchem.orgfao.orgfao.org The remainder was the parent compound, Diminazene(2+). inchem.org This indicates that while metabolism does occur, a significant portion of the drug is excreted unchanged. researchgate.net

Interactive Data Table: Identified Metabolites of Diminazene(2+) in Cattle Urine

| Metabolite | Percentage of Radioactivity |

|---|---|

| p-aminobenzamidine | 22% |

| p-aminobenzamide | 4% |

| Parent Compound (Diminazene) | 74% |

Biphasic Elimination Processes

The elimination of Diminazene(2+) from the plasma in various animal models is consistently characterized by a biphasic process. journals.co.zafao.org This process consists of an initial, rapid distribution phase followed by a much slower terminal elimination phase. nih.govnih.gov This pattern suggests that after administration, the compound is quickly distributed from the central compartment (blood) to peripheral tissues, and then is more gradually eliminated from the body. nih.gov

In dogs, studies have identified a rapid distribution phase followed by a slower terminal phase where the drug is redistributed to peripheral tissues and/or excreted via the kidneys. nih.govresearchgate.net The elimination process in dogs has been described as biphasic, regardless of whether the animal is healthy or infected with trypanosomes. journals.co.zaup.ac.za Similarly, investigations in cattle using radiolabeled diminazene demonstrated a biphasic elimination pattern in both urine and feces. fao.org The half-life for the initial phase of elimination from the blood was approximately 1.3 hours, while the terminal phase half-life extended up to 188 hours. fao.org

This two-phase elimination has also been observed in other species. Following intravenous administration in goats and sheep, the disposition of diminazene conforms to a model with rapid distribution and slower elimination phases. nih.gov In cattle, a two-phase elimination was noted after intramuscular administration. ajol.info The initial rapid decline in plasma concentration is often attributed to the distribution of the drug into tissues, with the liver likely acting as a primary site for initial sequestration. journals.co.zaresearchgate.net Studies in rabbits also reported biphasic pharmacokinetics, with maximum blood concentrations observed shortly after injection. inchem.org

Compartmental Modeling and Clearance Studies

The pharmacokinetic behavior of Diminazene(2+) in a variety of animal species is frequently best described by a two-compartment open model. researchgate.netscialert.netnih.gov This model effectively represents the distinct distribution (alpha) and elimination (beta) phases observed in the plasma concentration-time profiles of the drug.

Studies in cattle have consistently found that a two-compartment model accurately describes the pharmacokinetics of diminazene after intramuscular injection. nih.govup.ac.za In one such study, the absorption half-life (t½α) was 1.93 ± 0.95 hours, while the elimination half-life (t½β) was a prolonged 222 hours. nih.gov Research in lactating goats and sheep also showed that the disposition of diminazene following intravenous injection fits a two-compartment model. nih.gov The elimination half-life (t½β) was slower in sheep (21.17 h) compared to goats (16.39 h). nih.gov

The two-compartment model has also been successfully applied to data from dogs up.ac.zascione.com, buffalo calves researchgate.net, and goats in other studies. researchgate.netcabidigitallibrary.orgjosvasmouau.com In healthy dogs, one study using a two-compartment model analysis after intramuscular administration found a rapid distribution half-life (T½α) of 21.6 ± 11.4 minutes and a mean elimination half-life (T½β) of 5.31 ± 3.89 hours. up.ac.za Following intravenous administration in dogs, the elimination half-life was considerably longer, at 32.0 ± 28.8 hours. up.ac.za In buffalo calves, the serum concentration data for diminazene were best fitted to a two-compartment open model, with calculated elimination half-lives (t½β) of approximately 15.1 hours and 14.2 hours after intravenous and intramuscular administration, respectively. researchgate.net

Table 1: Two-Compartment Model Parameters for Diminazene(2+) in Various Animal Species

| Species | Route of Administration | Distribution Half-Life (t½α) | Elimination Half-Life (t½β) | Source(s) |

| Cattle | Intramuscular | 1.93 ± 0.95 h | 222 h | nih.gov |

| Goats | Intravenous | - | 16.39 h | nih.gov |

| Goats | Intramuscular | - | 16.54 h | nih.gov |

| Sheep | Intravenous | - | 21.17 h | nih.gov |

| Sheep | Intramuscular | - | 18.80 h | nih.gov |

| Dogs (Healthy) | Intramuscular | 21.6 ± 11.4 min | 5.31 ± 3.89 h | up.ac.za |

| Dogs (Healthy) | Intravenous | 7.0 ± 6.2 min | 32.0 ± 28.8 h | up.ac.za |

| Dogs (Healthy) | Intravenous | 0.2 h | 9.87 h | nih.gov |

| Dogs (Infected) | Intravenous | 0.14 h | 12.51 h | nih.gov |

| Buffalo Calves | Intravenous | - | 15.10 ± 2.50 h | researchgate.net |

| Buffalo Calves | Intramuscular | - | 14.23 ± 2.68 h | researchgate.net |

Clearance studies quantify the rate at which Diminazene(2+) is removed from the body. Key parameters include the total body clearance (Cl), the apparent volume of distribution (Vd), and the mean residence time (MRT). These parameters vary between species and can be influenced by factors such as hydration status.

In goats, the total body clearance of diminazene from plasma was determined to be 0.69 ± 0.11 ml/min/kg. cgiar.org A separate study in goats found the total body clearance to be 0.92 ± 0.06 L/kg/hr in normally hydrated animals, which decreased to 0.63 ± 0.03 L/kg/hr in water-deprived goats. scialert.net This suggests that dehydration can slow the elimination of the drug. The volume of distribution (Vd) in non-water-deprived goats was 0.27 ± 0.03 L/kg, which significantly increased to 0.75 ± 0.04 L/kg in water-deprived animals, indicating more extensive tissue distribution under dehydration. scialert.net

In cattle, a long mean residence time (MRT) of 13.27 days has been reported, reflecting the slow elimination of the drug. nih.gov Studies in dogs have reported a total body clearance of 0.62 L/kg/hr in healthy animals, which was significantly lower (0.47 L/kg/hr) in dogs infected with Trypanosoma brucei brucei, indicating that the disease state retards clearance. nih.gov In buffalo calves, the total body clearance after intravenous administration was 0.537 ± 0.063 ml/kg/min. researchgate.net

Table 2: Pharmacokinetic Clearance Parameters for Diminazene(2+)

| Species | Condition | Total Body Clearance (Cl) | Volume of Distribution (Vd) | Mean Residence Time (MRT) | Source(s) |

| Goats | Healthy | 0.69 ± 0.11 ml/min/kg | - | 57.27 ± 16.49 h | cgiar.org |

| Goats | Non-Water Deprived | 0.92 ± 0.06 L/kg/hr | 0.27 ± 0.03 L/kg | - | scialert.net |

| Goats | Water Deprived | 0.63 ± 0.03 L/kg/hr | 0.75 ± 0.04 L/kg | - | scialert.net |

| Cattle | Healthy | - | - | 13.27 days | nih.gov |

| Dogs | Healthy | 0.62 L/kg/hr | - | - | nih.gov |

| Dogs | Infected | 0.47 L/kg/hr | - | - | nih.gov |

| Buffalo Calves | Healthy | 0.537 ± 0.063 ml/kg/min | - | - | researchgate.net |

Two-Compartment Open Model Analysis

Impact of Co-administered Compounds on Diminazene(2+) Pharmacokinetics

The pharmacokinetic profile of Diminazene(2+) can be significantly altered when administered concurrently with other compounds. These interactions can affect the absorption, distribution, and elimination of diminazene, potentially impacting its therapeutic activity.

Co-administration of oxytetracycline (B609801) has been shown to alter diminazene's kinetics in several species. In healthy dogs, the concurrent administration of oxytetracycline long-acting increased the initial plasma concentration of diminazene and led to significantly higher plasma levels throughout the measurement period. josvasmouau.compharmacyjournal.info This combination also resulted in a significantly higher area under the curve (AUC) and a reduced elimination rate, suggesting that oxytetracycline slows down the clearance of diminazene. pharmacyjournal.info A study in Sahel goats found similar effects; when oxytetracycline was administered 30 minutes prior to diminazene, there was a significant increase in the volume of distribution, elimination half-life, and peak serum concentration (Cmax) of diminazene. cabidigitallibrary.org The total body clearance of diminazene was significantly lower in the group receiving the combination compared to those receiving diminazene alone. cabidigitallibrary.org

Other drugs have also been shown to interact with diminazene. In dogs, pre-treatment with secnidazole (B1681708), an antiprotozoal agent, significantly altered the pharmacokinetics of diminazene. scione.com This combination resulted in a higher Cmax, an increased elimination rate constant, a shorter elimination half-life, and a higher total body clearance of diminazene. scione.com The co-administration of piroxicam (B610120), a non-steroidal anti-inflammatory drug, with diminazene in dogs also resulted in altered pharmacokinetic parameters, though the primary focus of the study was on the flip-flop kinetics of piroxicam. jksus.org Furthermore, concurrent administration of lithium chloride in rats was found to significantly increase the concentration of diminazene in brain tissue. josvasmouau.com These findings indicate that various co-administered drugs can modify the disposition of diminazene in the body. josvasmouau.com

Mechanisms of Drug Resistance to Diminazene 2+

Trypanosomal Uptake and Efflux Mechanisms

The primary mechanism of resistance to Diminazene(2+) in trypanosomes involves reduced accumulation of the drug within the parasite. This is largely attributed to modifications in the function of specific transporters on the parasite's surface.

Role of Purine (B94841) Transporters (P2/TbAT1) in Trypanosoma brucei

In Trypanosoma brucei, the P2-type purine transporter, encoded by the TbAT1 gene, is the principal route for Diminazene(2+) uptake. asm.org This transporter, which also facilitates the uptake of adenosine (B11128) and other diamidines like pentamidine (B1679287), plays a crucial role in the drug's efficacy. asm.orgmdpi.com Resistance to Diminazene(2+) in T. brucei is strongly associated with the loss of function of the TbAT1 transporter. asm.orgmdpi.com This loss of function can occur through various genetic events, including gene deletion or point mutations that impair the transporter's ability to bind and internalize the drug. asm.org Consequently, trypanosomes with a non-functional or absent TbAT1 transporter exhibit significantly reduced uptake of Diminazene(2+), leading to a resistant phenotype. asm.orgasm.org While TbAT1 is the main transporter, a minor, non-saturable uptake mechanism has been observed in TbAT1-null mutants, suggesting the existence of secondary, low-affinity transport routes. asm.orgasm.org However, these alternative pathways are not sufficient to overcome the resistance conferred by the loss of TbAT1. frontiersin.org

Putative Adenosine Transporter (TcoAT1) in Trypanosoma congolense Resistance

Initial research suggested that a putative P2-type adenosine transporter in T. congolense, named TcoAT1, could be the equivalent of TbAT1 and that mutations in its gene were responsible for Diminazene(2+) resistance. mdpi.comacs.orgnih.gov This was based on the identification of single nucleotide polymorphisms (SNPs) in the TcoAT1 gene of resistant field isolates. acs.orgbiorxiv.org However, subsequent functional characterization revealed that TcoAT1 is actually a P1-type nucleoside transporter with a high affinity for purine nucleosides like adenosine, but with no capacity to transport Diminazene(2+). biorxiv.orgmdpi.com Expressing the TcoAT1 gene in a T. brucei strain lacking TbAT1 did not increase its sensitivity to the drug. mdpi.comresearchgate.net Furthermore, laboratory-induced Diminazene(2+)-resistant T. congolense strains showed no mutations in the TcoAT1 gene and no reduced uptake of the drug. mdpi.comresearchgate.net Therefore, the initial hypothesis linking TcoAT1 to Diminazene(2+) resistance in T. congolense has been largely refuted.

Intracellular Target Alterations

Beyond changes in drug transport, alterations within the trypanosome cell can also contribute to Diminazene(2+) resistance, particularly in T. congolense.

Mitochondrial Membrane Potential (Ψm) Reduction

A significant finding in Diminazene(2+)-resistant T. congolense is a stable reduction in the mitochondrial membrane potential (Ψm). biorxiv.orgbiorxiv.orgnih.gov Diminazene(2+), being a dicationic compound, accumulates in the mitochondrion, which is believed to be a primary site of its action. biorxiv.org This accumulation is driven by the negative potential across the mitochondrial membrane. A reduction in Ψm would therefore limit the sequestration of the drug into this organelle, thereby reducing its effective concentration at its target. biorxiv.orgbiorxiv.org Flow cytometry has confirmed a consistent and significant decrease in Ψm in all tested Diminazene(2+)-resistant T. congolense clones. biorxiv.orgbiorxiv.org While the precise cause of this reduction in Ψm is still under investigation, it represents a key resistance mechanism in this species, distinct from the transporter-based resistance seen in T. brucei. biorxiv.orgmyeventflo.com

Vacuolar-Type Ca2+-ATPase Mutations

Genomic analysis of Diminazene(2+)-resistant T. congolense clones has identified missense mutations in at least one of the two copies of a vacuolar-type Ca2+-ATPase gene. biorxiv.org V-type H+ ATPases are crucial for acidifying intracellular compartments like lysosomes. nih.gov While the direct link between these specific mutations and Diminazene(2+) resistance is still being explored, it is known that depletion of V-ATPase subunits can lead to multidrug resistance in trypanosomes. nih.gov These mutations in the vacuolar-type Ca2+-ATPase provide a potential genetic basis for the observed physiological changes, such as the reduction in mitochondrial membrane potential, seen in resistant parasites. biorxiv.orgwaccbip.org

Kinetoplast DNA (kDNA) Target Modifications

While Diminazene(2+) is known to target the kinetoplast DNA (kDNA), the parasite's mitochondrial DNA, direct modification of the kDNA as a primary resistance mechanism is not well-established in vivo. fao.orgacademicjournals.orgacademicjournals.org The drug binds to the A-T rich regions of the kDNA minicircles, inhibiting the synthesis of RNA primers and leading to an accumulation of replication intermediates, which ultimately inhibits kDNA replication. academicjournals.orgacademicjournals.org Another proposed mechanism of action is the inhibition of mitochondrial type II topoisomerase. academicjournals.org

However, studies have shown that resistance is not necessarily linked to the loss or major alteration of the kDNA itself. For instance, diminazene-resistant Trypanosoma congolense clones have been observed to possess normal kinetoplasts. biorxiv.org Instead, the development of resistance appears to be more intricately linked to the parasite's ability to survive without a fully functional kinetoplast or to alterations in the mitochondrial environment that reduce the drug's access to its target.

In Trypanosoma brucei, mutations in the γ subunit of the F1Fo-ATPase have been shown to uncouple the parasite's viability from a functional kinetoplast. nih.govplos.org This independence from kDNA maintenance and expression confers significant resistance to diminazene (B1218545). nih.gov These mutations allow the parasite to survive even when the kDNA is targeted and its function is compromised by the drug.

Furthermore, a reduction in the mitochondrial membrane potential (ΔΨm) has been identified as a key factor in diminazene resistance in T. congolense. biorxiv.orgnih.gov A lower ΔΨm would limit the accumulation of the cationic diminazene molecule within the mitochondrion, thereby reducing its access to the kDNA target. biorxiv.org This suggests that while the kDNA is the target, resistance is achieved not by altering the target itself, but by creating a physiological barrier to the drug.

Molecular and Genetic Basis of Resistance Phenotypes

The molecular and genetic underpinnings of diminazene resistance are multifaceted and species-dependent. A primary mechanism involves alterations in drug transporters, which affects the accumulation of diminazene within the trypanosome.

In Trypanosoma brucei, the P2-type adenosine transporter, encoded by the TbAT1 gene, is the main transporter for diminazene. nih.govmdpi.comresearchgate.netnih.gov Loss-of-function mutations or deletion of the TbAT1 gene leads to a significant reduction in diminazene uptake and, consequently, high levels of resistance. nih.govnih.govfrontiersin.orgbohrium.comasm.org The sequential loss of both the P2/TbAT1 transporter and the high-affinity pentamidine transporter (HAPT1) can lead to even higher levels of diminazene resistance. nih.gov In some resistant strains, the TbAT1 gene is still present, but its expression at the RNA level is undetectable. asm.org

The situation in Trypanosoma congolense is different, as it lacks a direct orthologue of the TbAT1 transporter. biorxiv.orgnih.gov Initially, a putative P2-type adenosine transporter gene, TcoAT1, was implicated in diminazene resistance based on the identification of a single nucleotide polymorphism (SNP) in resistant field isolates. up.ac.zaplos.org However, further functional studies revealed that TcoAT1 is a P1-type nucleoside transporter that does not transport diminazene. nih.govmdpi.com Therefore, the T. brucei model of resistance based on the loss of TbAT1 function is not applicable to T. congolense. biorxiv.org

Recent research on T. congolense points towards a mechanism independent of reduced drug uptake across the plasma membrane. biorxiv.orgnih.gov Studies have shown no significant difference in diminazene uptake between sensitive and resistant strains. nih.gov Instead, as mentioned earlier, diminazene resistance in T. congolense is strongly associated with a reduced mitochondrial membrane potential. biorxiv.orgnih.gov

In Trypanosoma evansi, which is closely related to T. brucei, it is plausible that mutations in the P2 adenosine transporter-1 (AT-1) gene, similar to those found in T. brucei, could contribute to diminazene resistance. nih.gov However, the precise role of this locus in T. evansi resistance is still under investigation. nih.gov

Cross-Resistance Patterns with Other Trypanocides

The development of resistance to Diminazene(2+) can be associated with cross-resistance to other trypanocidal drugs, particularly other diamidines. However, the patterns of cross-resistance are not always predictable and can vary depending on the trypanosome species and the specific resistance mechanisms involved.

In Trypanosoma brucei, strains that have lost the TbAT1/P2 transporter, conferring diminazene resistance, also show reduced sensitivity to pentamidine. nih.gov Highly diminazene-resistant lines, developed through the sequential loss of both P2/TbAT1 and HAPT1 transporters, exhibit high levels of cross-resistance to other diamidines. nih.gov

Conversely, in T. congolense, diminazene resistance does not necessarily lead to cross-resistance with all other diamidines. biorxiv.org For instance, diminazene-resistant clones showed cross-resistance to a close structural analogue, DB829, but not to pentamidine. biorxiv.org There are also conflicting reports regarding cross-resistance between diminazene and isometamidium (B1672257) chloride. biorxiv.orgfrontiersin.org While some studies have reported cross-resistance in field isolates, laboratory-induced diminazene resistance in T. congolense did not result in cross-resistance to isometamidium. biorxiv.org This suggests that co-resistance observed in the field may be due to the independent development of resistance to both drugs. biorxiv.org

Some studies have also observed cross-resistance between diminazene and homidium chloride in both T. congolense and T. brucei. Interestingly, trypanosomes resistant to both diminazene and homidium chloride were often still susceptible to isometamidium. A phenomenon of collateral susceptibility, where resistance to one drug leads to increased sensitivity to another, has been observed in some diminazene-resistant clones towards isometamidium and oxophenarsine. nih.gov

The table below summarizes some of the observed cross-resistance patterns.

| Resistant Trypanosome Species | Drug Exhibiting Cross-Resistance with Diminazene(2+) | Reference |

| Trypanosoma brucei | Pentamidine | nih.gov |

| Trypanosoma brucei | Other diamidines | nih.gov |

| Trypanosoma congolense | DB829 | biorxiv.org |

| Trypanosoma congolense & T. brucei | Homidium chloride | |

| Trypanosoma congolense | Isometamidium chloride (conflicting reports) | biorxiv.orgfrontiersin.org |

| Leptomonas sp. | Acriflavin, Antrycide, Pentamidine, Stilbamidine | nih.gov |

It is important to note that quinapyramine (B1195588) resistance has been shown to confer cross-resistance to diminazene, among other trypanocides. fao.org

Novel Drug Delivery Systems for Diminazene 2+

Nanoparticulate Formulations

Nanoparticles are being extensively explored as drug carriers due to their size-dependent properties and the ability to modify drug release, body distribution, and pharmacokinetics. researchgate.netunito.it Various types of nanoparticles, including metallic, lipid-based, and polymeric systems, have been investigated for the delivery of Diminazene(2+). nih.govunito.itresearchgate.net

Silver (Ag) and gold (Au) nanoparticles have been evaluated as potential carriers for Diminazene (B1218545) aceturate. nih.govresearchgate.netjbr-pub.org.cn The objective of this approach is to conjugate the drug to functionalized metallic nanoparticles to improve its selectivity and therapeutic efficacy. nih.govresearchgate.net Studies involved the synthesis of silver and gold nanoparticles, which were then functionalized and coupled to Diminazene aceturate. nih.govnih.gov

Characterization using methods like transmission electron microscopy (TEM) and UV/Vis spectroscopy confirmed the successful conjugation of Diminazene aceturate to both silver and gold nanoparticles. nih.govresearchgate.netjbr-pub.org.cn TEM imaging revealed that the nanoparticles had diameters ranging from 6 to 10 nm. nih.gov A significant finding was that the conjugation process did not alter the morphology of the nanoparticles. nih.gov These results suggest that surface-modified metal nanoparticles hold promise and could be optimized for drug delivery systems. researchgate.netjbr-pub.org.cn

| Parameter | Finding | Source(s) |

| Nanoparticle Type | Silver (Ag) and Gold (Au) | nih.govjbr-pub.org.cn |

| Conjugation Success | Confirmed by TEM and UV/Vis spectroscopy | nih.govresearchgate.net |

| Particle Diameter | 6 to 10 nm | nih.gov |

| Effect on Morphology | Conjugation did not alter nanoparticle morphology | nih.gov |

To address the challenge of encapsulating hydrophilic drugs like Diminazene diaceturate into lipid-based carriers, the lipid-drug conjugate (LDC) nanoparticle strategy has been developed. unito.it This technique involves a reaction between the hydrophilic drug and fatty acids to form water-insoluble salts, or conjugates. unito.itnih.gov Specifically, Diminazene has been shown to react with stearic acid and oleic acid to form Diminazene distearate and Diminazene dioleate, respectively. nih.gov

These water-insoluble LDCs can then be transformed into nanoparticles using high-pressure homogenization, a technique also used for producing solid lipid nanoparticles (SLN). nih.gov This approach allows for a remarkably high drug loading capacity of up to 33% (w/w) for the otherwise highly water-soluble Diminazene diaceturate. unito.it The resulting LDC nanoparticle dispersions, stabilized with surfactants like polysorbate 80, are physically stable. nih.gov This LDC nanoparticle system overcomes the significant limitation of low loading capacity typically seen with hydrophilic drugs in SLN and provides a platform for prolonged drug release. nih.govnih.gov

| Parameter | Diminazene Distearate NP | Diminazene Dioleate NP | Source(s) |

| Conjugate Type | Lipid-Drug Conjugate (LDC) | Lipid-Drug Conjugate (LDC) | nih.gov |

| Mean Diameter (PCS) | 364 nm | 442 nm | nih.gov |

| Polydispersity Index | 0.233 | 0.268 | nih.gov |

| Drug Loading Capacity | Up to 33% (w/w) | Up to 33% (w/w) |

Polymeric nanoparticles are considered ideal candidates for drug delivery because they can be designed to be biodegradable, water-soluble, and biocompatible. researchgate.net These systems include nanocapsules and nanospheres, which can be further categorized into structures like polymersomes, micelles, and dendrimers. researchgate.net For Diminazene, a novel delivery system using porous cationic polysaccharide nanoparticles with an oily core has been developed. researchgate.net This colloidal formulation was designed with the dual advantages of stabilizing the drug molecule and potentially targeting the parasite. researchgate.net

The loading of Diminazene into these cationic nanoparticles was found to be dependent on the inclusion of phospholipids (B1166683) in the nanoparticle matrix. researchgate.net Using a post-loading technique, a high drug entrapment efficiency of over 80% was achieved. researchgate.net Furthermore, Diminazene loaded into these nanoparticles was protected from oxidation and remained stable for at least six months at 4°C. researchgate.net In vitro studies demonstrated an increased efficacy of the nanoparticle-loaded Diminazene. researchgate.net

Polymeric micelles, which are nanosized colloidal particles with a hydrophobic core and a hydrophilic shell, offer another promising platform. researchgate.net They are known to solubilize poorly water-soluble drugs, thereby enhancing bioavailability, and can be tailored for controlled release. researchgate.netnih.gov

| Feature | Description | Source(s) |

| Carrier System | Porous cationic polysaccharide nanoparticles with an oily core | researchgate.net |

| Key Advantage | Drug stabilization and potential for parasite targeting | researchgate.net |

| Entrapment Efficiency | >80% with post-loading technique | researchgate.net |

| Stability | Stable for at least six months at 4°C; protected from oxidation | researchgate.net |

| In Vitro Efficacy | Increased efficacy compared to free drug | researchgate.net |

Liposomes are vesicular systems composed of one or more lipid bilayers enclosing an aqueous core, capable of encapsulating both hydrophilic and hydrophobic drugs. nih.gov They are one of the most extensively investigated carriers for controlled drug delivery. nih.gov Diminazene aceturate has been successfully encapsulated into liposomes using the reverse phase evaporation method. nih.gov In vitro tests of these liposomal Diminazene formulations showed a dose-dependent effect against Trypanosoma evansi. nih.gov While in vivo efficacy was similar to a commercial formulation, the study demonstrated the potential of liposomes to increase the efficacy of trypanosomiasis treatment. nih.gov

Dendrimers represent another class of novel drug delivery systems. eco-vector.com They are three-dimensional, globular macromolecules with a central core and a highly branched, tree-like architecture. eco-vector.com This unique structure results in a uniform molecular size, a low polydispersity index, and a surface rich with functional groups that can be modified for drug attachment or targeting. eco-vector.com While specific studies on Diminazene-loaded dendrimers are not detailed, their inherent properties make them a promising platform for addressing challenges like poor solubility and non-selective delivery. eco-vector.com

| Carrier Type | Description | Application/Potential with Diminazene(2+) | Source(s) |

| Liposomes | Concentric bilayer vesicles enclosing an aqueous volume. | Diminazene aceturate was encapsulated using reverse phase evaporation, showing in vitro efficacy. | nih.govnih.gov |

| Dendrimers | 3D globular molecules with a central core and extensive, uniform branching. | A potential carrier due to modifiable surface and uniform size, promising for targeted delivery. | eco-vector.com |

Polymeric Nanoparticles and Micelles

Strategies for Enhanced Targeting and Bioavailability

A primary goal of developing novel drug delivery systems is to achieve active targeting, where the drug carrier is engineered to specifically bind to receptors that are overexpressed at the site of disease. ucl.ac.uk This strategy aims to increase drug concentration at the target site, thereby enhancing efficacy and reducing off-target effects.

One such active targeting strategy involves the use of folic acid as a targeting ligand. nih.gov Folic acid has a high affinity for the folate receptor, which is known to be overexpressed on the surface of various pathological cells, including some tumor cells. nih.govucl.ac.uk By modifying the surface of nanoparticles with folic acid, these carriers can be directed to cells overexpressing this receptor. nih.gov

This approach has been applied to the metallic nanoparticle conjugates of Diminazene aceturate. nih.gov In these studies, silver and gold nanoparticles carrying the drug were surface-modified with folate. nih.govresearchgate.net The rationale was that this modification would lower untoward toxicity while simultaneously improving the selectivity and therapeutic efficacy of the drug by targeting it to specific cells. nih.gov This strategy represents a promising method to enhance the bioavailability of Diminazene at the desired site of action. nih.gov

Brain Delivery System Development

The blood-brain barrier (BBB) is a formidable obstacle for many drugs, including the polar molecule diminazene, preventing it from reaching the central nervous system (CNS). nih.gov This limitation is critical, especially in the late stage of infections where parasites sequester in the brain. nih.gov To address this, significant research has been directed towards developing delivery systems capable of transporting diminazene across the BBB.

One promising strategy involves the use of nanoparticle-based carriers. mdpi.comrjptonline.org Solid lipid nanoparticles (SLNs) have been explored as they can be coated with surfactants like polysorbate 80, which is thought to facilitate brain uptake. mdpi.com The mechanism is believed to involve the adsorption of specific blood proteins, such as apolipoproteins, onto the nanoparticle surface, which then allows for adherence to the endothelial cells of the BBB. mdpi.com

A significant challenge with SLNs is their limited capacity to load hydrophilic drugs like diminazene. nih.gov To circumvent this, researchers have developed lipid-drug conjugate (LDC) nanoparticles. nih.gov This technique transforms the water-soluble diminazene into a water-insoluble salt by reacting it with fatty acids like stearic acid and oleic acid. nih.govnih.gov These LDC nanoparticles can encapsulate a high drug load, reported to be as much as 33% (w/w), and can be formulated with polysorbate 80 to potentially target the brain. nih.govnih.gov

Studies have demonstrated the potential of these LDC nanoparticles as a delivery system for hydrophilic drugs. nih.gov The physical characteristics of these nanoparticles have been a key area of investigation. For instance, LDC nanoparticles formulated from diminazene and fatty acids have shown potential for brain delivery to treat late-stage human African trypanosomiasis (HAT). nih.gov

Table 1: Characteristics of Diminazene Lipid-Drug Conjugate (LDC) Nanoparticles

| LDC Formulation | Mean Particle Size (nm) | Polydispersity Index | Drug Load (% w/w) |

|---|---|---|---|

| Diminazenedistearate | 364 | 0.233 | 33 |

| Diminazenedioleate | 442 | 0.268 | 33 |

Data sourced from studies on LDC nanoparticle formulations. nih.gov

Another approach to enhance brain delivery is through the co-administration of other compounds. Research in canines has suggested that the concurrent administration of oxytetracycline (B609801) long-acting (LA) formulations may enhance the penetration of diminazene across the blood-brain barrier. josvasmouau.com This effect is hypothesized to be related to the magnesium oxide nanoparticle present in the oxytetracycline LA formulation, which may stabilize diminazene. josvasmouau.com

Efficacy Enhancements through Formulation Research

The complexation of diminazene aceturate with sodium oleate (B1233923) has been investigated as a method to improve its efficacy. researchgate.net This complex was found to be active in vivo, suggesting that complexation is a viable strategy for enhancing the drug's therapeutic properties. researchgate.net Similarly, the development of lipid-drug conjugate (LDC) nanoparticles allows for a prolonged drug release, which is a significant advantage over conventional formulations. nih.gov

Long-acting injectable formulations are also a key area of research. These formulations are designed to maintain therapeutic drug concentrations in the body for extended periods, reducing the frequency of administration. actascientific.combiorxiv.org For instance, the co-administration of diminazene aceturate with oxytetracycline long-acting has been shown to result in higher and more persistent concentrations of diminazene in plasma and various tissues in dogs and goats. josvasmouau.comtypeset.io This enhancement could help prevent the relapse of infections. josvasmouau.com

Table 2: Effect of Oxytetracycline LA Co-administration on Diminazene Pharmacokinetics in Goats

| Treatment Group | Peak Plasma Concentration (μg/ml) | Mean Residence Time (h) |

|---|---|---|

| Diminazene aceturate alone | 6.91 ± 0.34 | 19.70 ± 2.53 |

| Diminazene aceturate + Oxytetracycline LA | 7.55 ± 0.26 | 25.11 ± 1.81 |

Data from a pharmacokinetic study in goats. josvasmouau.comtypeset.io

Thermosensitive hydrogels are another innovative formulation being explored. An injectable thermosensitive hydrogel of diminazene aceturate has been developed using chitosan (B1678972) and glycerol (B35011) 2-phosphate disodium (B8443419) salt hydrate. researchgate.net This formulation exists as a liquid at room temperature and forms a gel at physiological body temperature, creating a depot for sustained drug release. researchgate.net The optimized hydrogel was observed to gel within approximately 4.27 minutes at 37°C. researchgate.net

Furthermore, the stability of diminazene in formulations is a critical factor for its efficacy. Diminazene diaceturate is known for its limited stability in aqueous solutions. umpr.ac.id To address this, it is often formulated with phenazone, which acts as a stabilizer and enhances its shelf-life. umpr.ac.id

The development of various salts of diminazene, such as diminazene benzoate, adipate, and nicotinate, within injectable formulations containing solubilizing and stabilizing agents like poly-(1-vinyl-2-pyrrolidone), has also been explored to enhance stability and activity. google.com These advanced formulations represent a significant step forward in optimizing the therapeutic efficacy of diminazene.

Combination Therapy Research with Diminazene 2+

Strategies for Enhanced Efficacy in Protozoal Infections

Trypanosomiasis Combination Regimens

The combination of diminazene(2+) and oxytetracycline (B609801) has been investigated for its synergistic effects in treating trypanosomiasis. Studies suggest that the concurrent administration of these two drugs can enhance the concentration of diminazene (B1218545) aceturate in plasma and various tissues, including the skeletal muscle, brain, kidney, heart, and liver. typeset.io This enhanced retention may help prevent the relapse of trypanosome infections and could offer a prophylactic effect against trypanosomosis in animals like dogs. typeset.io

Research in healthy dogs has shown that co-administration of diminazene aceturate and long-acting oxytetracycline resulted in a synergistic effect, leading to increased plasma concentrations of diminazene aceturate. typeset.io For instance, the initial plasma concentration (Cpo) of diminazene aceturate was higher in dogs receiving the combination compared to those treated with diminazene aceturate alone. typeset.io Furthermore, oxytetracycline appears to facilitate the penetration of diminazene aceturate across the blood-brain barrier. typeset.iojosvasmouau.com This is significant as it could lead to the elimination of trypanosomes that have sequestered in the brain. josvasmouau.com

In goats, the combination of diminazene aceturate and oxytetracycline also resulted in higher drug concentrations in tissues compared to treatment with diminazene aceturate alone. researchgate.net Drug residues were detectable in most tissues for up to twenty days post-administration, suggesting that oxytetracycline alters the excretion pattern of diminazene aceturate. researchgate.net

However, some studies have presented contrasting findings. Research in Trypanosoma brucei infected mice indicated that the simultaneous administration of rolitetracycline (B610553) or oxytetracycline with diminazene aceturate did not seem to affect the initial trypanocidal action or the duration of the aparasitemic period. nih.gov When used prophylactically at high doses, tetracyclines in combination with diminazene aceturate led to a reduction in the prophylactic period compared to diminazene aceturate alone. nih.gov

Interactive Table: Research Findings on Diminazene(2+) and Oxytetracycline Combination Therapy

| Animal Model | Key Findings | Reference |

| Dogs | Synergistic effect, increased plasma and tissue concentrations of diminazene. typeset.io Enhanced penetration of the blood-brain barrier. typeset.iojosvasmouau.com | typeset.iojosvasmouau.com |

| Goats | Higher tissue concentrations of diminazene with combination therapy. researchgate.net Altered excretion and prolonged presence of diminazene. researchgate.net | researchgate.net |

| Mice | No significant effect on initial trypanocidal action or aparasitemic period in therapeutic use. nih.gov Reduced prophylactic period with high-dose combination. nih.gov | nih.gov |

The combination of diminazene(2+) with certain Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) has been explored as a strategy to enhance treatment efficacy for trypanosomiasis, particularly in cases of Trypanosoma brucei infections.

A study evaluating this combination in mice and rabbits infected with T. brucei demonstrated that low doses of diminazene, when combined with the NSAID piroxicam (B610120), resulted in a permanent cure. nih.gov In contrast, the combination of diminazene with another NSAID, pirprofen, did not show any beneficial activity against the infection, and the treated mice did not experience a reduction in parasitemia. nih.gov This suggests that the efficacy of the combination is dependent on the specific NSAID used. nih.gov

**Interactive Table: Efficacy of Diminazene(2+) and NSAID Combinations against *T. brucei***

| NSAID | Animal Model | Outcome | Reference |

| Piroxicam | Mice and Rabbits | Permanent cure at low doses of diminazene. | nih.gov |

| Pirprofen | Mice | No activity against the infection; no reduction in parasitemia. | nih.gov |

The combination of diminazene(2+) with secnidazole (B1681708), a 5-nitroimidazole compound, has shown promise in overcoming the challenge of relapse in trypanosomiasis treatment. bioline.org.brscielo.br

In studies involving rats experimentally infected with Trypanosoma brucei brucei, combination therapy with secnidazole and diminazene aceturate proved to be more effective than diminazene aceturate alone. bioline.org.bracademicjournals.org The combination therapy led to a faster clearance of parasites from the blood and, crucially, prevented the relapse of infection that was observed in the group treated only with diminazene aceturate. academicjournals.org The effectiveness of this combination was found to be dose-dependent on the amount of secnidazole administered. bioline.org.br

Furthermore, the combination therapy demonstrated positive effects on the hematological and biochemical profiles of the treated rats. academicjournals.org It resulted in significantly higher total leukocyte, lymphocyte, and neutrophil counts, along with an increase in hemoglobin concentration and a decrease in alanine (B10760859) transaminase (ALT) activity compared to the group treated with diminazene alone. academicjournals.org

Similar positive outcomes were observed in dogs infected with T. b. brucei. scielo.br The combination therapy of secnidazole and diminazene aceturate was effective in the late-stage treatment of the infection, preventing relapse parasitemia and ameliorating the aberrant serum biochemical profiles associated with the disease. agriculturejournals.cz Pre-treatment with secnidazole was also found to alter the pharmacokinetic profile of diminazene aceturate in a way that may positively impact its efficacy. researchgate.net

Interactive Table: Research Findings on Diminazene(2+) and Secnidazole Combination Therapy

| Animal Model | Key Findings | Reference |

| Rats | Faster parasite clearance, prevention of relapse, and improved hematological and biochemical parameters compared to diminazene monotherapy. bioline.org.bracademicjournals.org | bioline.org.bracademicjournals.org |

| Dogs | Effective in late-stage treatment, prevented relapse, and corrected disease-induced biochemical abnormalities. scielo.bragriculturejournals.cz Altered pharmacokinetics of diminazene for potential enhanced efficacy. researchgate.net | scielo.bragriculturejournals.czresearchgate.net |

Combination therapy with diminazene aceturate and quinapyramine (B1195588) sulfate (B86663) has been investigated for the treatment of dourine, a form of trypanosomiasis in equids caused by Trypanosoma equiperdum. nih.gov

In a case study of a stallion diagnosed with dourine, this combination therapy led to a successful outcome. nih.gov Before treatment, the horse exhibited clinical signs of the disease, and trypanosomes were detected. Following treatment, there was an improvement in the horse's health, and trypanosomes were no longer detectable. nih.gov Importantly, the horse remained free of relapse for at least 2.5 years post-treatment, and its reproductive ability improved. nih.gov This suggests that this combination therapy holds therapeutic potential against dourine, particularly when initiated in the early phase of the disease. nih.gov

Interactive Table: Efficacy of Diminazene(2+) and Quinapyramine Sulfate Combination

| Disease | Animal Model | Outcome | Reference |

| Dourine (T. equiperdum) | Horse (Stallion) | Successful treatment with no relapse for 2.5 years and improved reproductive ability. | nih.gov |

| Surra (T. evansi) | Horses | Quinapyramine sulfate monotherapy showed higher efficacy than diminazene aceturate monotherapy. | cabidigitallibrary.orgthejaps.org.pkdiva-portal.org |

Diminazene(2+) with Secnidazole

Leishmaniasis Combination Regimens (e.g., with Chloroquine)

The combination of diminazene(2+) with chloroquine (B1663885) has been evaluated as a potential therapeutic strategy against visceral leishmaniasis caused by Leishmania donovani.

In vitro studies have shown that the diminazene-chloroquine combination is significantly more effective at killing L. donovani promastigotes in culture than either drug used individually. researcher.lifenih.govnih.gov The combination was found to be at least nine times more efficacious. researcher.lifenih.govnih.gov

In vivo studies in BALB/c mice experimentally infected with L. donovani also demonstrated the superiority of the combination therapy. researcher.lifejbr-pub.org.cn The diminazene-chloroquine combination significantly reduced the number of parasites in the spleen compared to individual drug treatments. researcher.lifenih.govjbr-pub.org.cn While the standard drug, Amphotericin B, was still more potent, the combination therapy showed a clear advantage over its constituent drugs. researcher.lifenih.govjbr-pub.org.cn

Furthermore, the combination therapy was associated with a lower IgG antibody response, which showed a significant negative correlation with protection against the disease. researcher.lifenih.govnih.gov These findings suggest that combining diminazene and chloroquine could be a promising approach for the treatment of visceral leishmaniasis. researcher.lifenih.gov

Interactive Table: Research Findings on Diminazene(2+) and Chloroquine Combination Therapy for Leishmaniasis

| Study Type | Model | Key Findings | Reference |

| In vitro | Leishmania donovani promastigotes | Combination was at least nine times more efficacious in killing parasites than individual drugs. | researcher.lifenih.govnih.gov |

| In vivo | BALB/c mice infected with L. donovani | Significantly reduced splenic parasite numbers compared to monotherapy. researcher.lifenih.govjbr-pub.org.cn Lower IgG antibody response correlated with protection. researcher.lifenih.govnih.gov | researcher.lifenih.govnih.govjbr-pub.org.cn |

Babesiosis Combination Regimens

Diminazene(2+), often used as diminazene aceturate, is a primary treatment for babesiosis in animals. However, to enhance efficacy, reduce toxicity, and combat potential drug resistance, research has increasingly focused on combination therapy regimens. nih.govresearchgate.net Various compounds have been studied in conjunction with diminazene for the treatment of infections caused by several Babesia species.

One of the most studied combinations is diminazene aceturate with imidocarb (B33436) dipropionate. nih.govresearchgate.net Research has demonstrated that this combination can have synergistic or additive effects against different Babesia species. nih.govresearchgate.net For instance, in vitro studies have shown synergistic interactions against Babesia bigemina and additive effects against Babesia bovis. nih.govresearchgate.net In animal models, a combination of low doses of diminazene aceturate and imidocarb dipropionate was more effective at inhibiting Babesia microti growth than monotherapy with either drug at higher doses. nih.govresearchgate.net This combination has also been shown to effectively clear the parasite from various tissues in mice. nih.govresearchgate.net In canine babesiosis caused by Babesia gibsoni, a trio-combination of diminazene aceturate, imidocarb dipropionate, and clindamycin (B1669177) phosphate (B84403) was found to be effective in clearing the infection without relapse. cabidigitallibrary.org Similarly, a single dose of diminazene followed by a single dose of imidocarb was reported to sterilize Babesia canis infections in dogs. nih.gov

Clofazimine (B1669197), an anti-leprosy drug, has also been investigated as a partner for diminazene in treating babesiosis. walshmedicalmedia.comnih.gov This combination has shown additive effects on the in vitro growth of B. bovis, B. bigemina, and B. caballi, and synergistic effects on Theileria equi. walshmedicalmedia.comnih.govaphrc.org In mice infected with B. microti, the combination of clofazimine and diminazene aceturate demonstrated higher chemotherapeutic efficacy than either drug used alone. walshmedicalmedia.comnih.gov This suggests that the combination could be a superior treatment option for piroplasmosis compared to diminazene monotherapy. walshmedicalmedia.comnih.gov

Artemisinin derivatives, such as artesunate (B1665782), have been explored for their anti-babesial properties, sometimes in comparison or combination with diminazene. arccjournals.comnih.gov While one study found diminazene aceturate to be more effective than artesunate for bovine babesiosis, it suggested further validation for using artesunate in combination with other drugs. arccjournals.com Other research has highlighted the potential of artemisinin-based combination therapies, which are successful against malaria, as a promising avenue for treating babesiosis. researchgate.net

Other combination regimens have also been explored. The combination of pyronaridine (B1678541) tetraphosphate (B8577671) and diminazene aceturate was found to be synergistic against B. bovisin vitro and significantly inhibited B. microti growth in mice compared to diminazene monotherapy. researchgate.netresearchgate.net In dogs, combinations of doxycycline, enrofloxacin, and metronidazole (B1676534), with or without diminazene aceturate, have been used to treat naturally occurring canine babesiosis with varying degrees of success. semanticscholar.org

| Combination Partner | Target Babesia Species | Study Type | Key Findings | Citations |

|---|---|---|---|---|

| Imidocarb Dipropionate | B. bigemina | In vitro | Synergistic interaction. | nih.govresearchgate.net |

| B. bovis | In vitro | Additive interaction. | nih.govresearchgate.net | |

| B. microti | In vivo (mice) | Combination of low doses was more effective than monotherapy. Cleared parasites from blood and tissues. | nih.govresearchgate.net | |

| B. gibsoni | In vivo (dogs) | Trio-combination with clindamycin was effective with no relapse. | cabidigitallibrary.org | |

| B. canis | In vivo (dogs) | Combination sterilized the infection. | nih.gov | |

| Clofazimine | B. bovis, B. bigemina, B. caballi | In vitro | Additive effects. | walshmedicalmedia.comnih.govaphrc.org |

| Theileria equi | In vitro | Synergistic effects. | walshmedicalmedia.comnih.govaphrc.org | |

| B. microti | In vivo (mice) | Higher chemotherapeutic efficacy than monotherapy. | walshmedicalmedia.comnih.gov | |

| Artesunate | Babesia spp. (bovine) | In vivo (cattle) | Diminazene was more effective; suggested further research on combination. | arccjournals.com |

| Pyronaridine Tetraphosphate | B. bovis | In vitro | Synergistic effect. | researchgate.netresearchgate.net |

| B. microti | In vivo (mice) | Significantly inhibited parasite growth compared to diminazene alone. | researchgate.netresearchgate.net | |

| Various Antibiotics | B. gibsoni | In vivo (dogs) | Combination of doxycycline, enrofloxacin, and metronidazole with diminazene had an efficacy of 85.7%. | semanticscholar.org |

Synergistic Effects and Immunomodulatory Potentials of Combinations

The rationale behind using diminazene in combination therapies often lies in achieving synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual drug effects. This can lead to lower required doses, reducing the risk of toxicity and delaying the development of drug resistance. typeset.io